5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride is a heterocyclic compound characterized by its thiazole ring structure, which includes one nitrogen atom and one sulfur atom along with three carbon atoms. The compound features a chloromethyl group at the 5th position and two methyl groups at the 2nd and 4th positions of the thiazole ring. Its molecular formula is with a molecular weight of approximately 161.65 g/mol. The hydrochloride form enhances its solubility in water, making it more accessible for various applications in research and industry .
Currently, there is no documented information regarding the mechanism of action of 5-(chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride in any biological system.
Due to the lack of specific information, it is advisable to handle this compound with caution, assuming it possesses similar hazards to other chloromethyl-containing compounds. These hazards include:
Additionally, it may react with alcohols to yield ethers:
These reactions highlight its potential as a building block in organic synthesis.
The synthesis of 5-(chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride typically involves the chloromethylation of 2,4-dimethylthiazole. This can be achieved using chloromethyl methyl ether or other chloromethylating agents under controlled conditions to ensure the correct substitution pattern on the thiazole ring. Specific methodologies may vary based on desired purity and yield .
This compound has potential applications in several fields:
Several compounds share structural similarities with 5-(chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride. Below is a comparison highlighting their unique features:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-(Chloromethyl)-2,5-dimethyl-1,3-thiazole | Chloromethyl group at the 4th position | Different methyl positioning affects reactivity |
| 5-(Chloromethyl)-2-(2-methylphenyl)-1,3-thiazole | Contains a phenyl group substituent | Potentially different biological activity profile |
| 5-Methyl-2-(trifluoromethyl)-1,3-thiazole | Trifluoromethyl group enhances lipophilicity | Unique electronic properties due to fluorine atoms |
| 2-Amino-5-methylthiazole | Amino group introduces basicity | Different reactivity due to amino substitution |
These compounds illustrate the versatility of thiazole derivatives and their potential applications across various scientific fields. Each compound's unique substituents influence its chemical properties and biological activities .
The nuclear magnetic resonance spectroscopic analysis of 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride reveals characteristic chemical shifts and coupling patterns consistent with the thiazole ring system and its substitution pattern. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy demonstrates the aromatic nature of the thiazole ring through diagnostic chemical shifts appearing in the downfield region [1] [2].
Proton Nuclear Magnetic Resonance Assignments
The thiazole ring protons exhibit characteristic chemical shifts that confirm the aromatic character of the heterocyclic system. The C-5 proton, being adjacent to the sulfur atom, typically appears at approximately 7.80-7.85 ppm as a singlet [3] [1]. This downfield shift reflects the deshielding effect of the electron-deficient thiazole ring system and the influence of the sulfur heteroatom [2].
The methyl substituents at positions 2 and 4 display distinct chemical shifts reflecting their different electronic environments. The 2-methyl group appears at approximately 2.68-2.72 ppm, while the 4-methyl group resonates at 2.49-2.56 ppm [3] [4]. These chemical shift differences arise from the varying degrees of electron density at the respective positions within the thiazole ring system [1].
The chloromethyl substituent at position 5 exhibits a characteristic chemical shift pattern. The methylene protons (-CH₂Cl) appear as a singlet at approximately 4.81-4.88 ppm, with the deshielding effect of the chlorine atom causing this downfield shift [3] [5]. The coupling pattern and chemical shift confirm the presence of the chloromethyl functionality directly attached to the thiazole ring.
Carbon-13 Nuclear Magnetic Resonance Assignments
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides definitive structural confirmation through characteristic chemical shifts for each carbon atom in the molecule. The thiazole ring carbons exhibit distinct chemical shifts that reflect the electronic distribution within the aromatic system [3] [6].
The C-2 carbon, positioned between the nitrogen and sulfur atoms, appears at the most downfield region at approximately 168.3-169.3 ppm, characteristic of the electron-deficient nature of this position [3] [6]. The C-4 carbon resonates at approximately 148.5-149.2 ppm, while the C-5 carbon appears at 115.8-116.7 ppm [3] [6]. These chemical shifts are consistent with the calculated π-electron densities for substituted thiazole systems.
The chloromethyl carbon exhibits a characteristic chemical shift at approximately 37.4-44.2 ppm, with the exact position depending on the specific substitution pattern and electronic environment [3] [5]. The methyl carbons attached to the thiazole ring appear at 19.5-21.4 ppm, with slight variations based on their positions within the molecule [3] [4].
Coupling Constant Analysis
The coupling constants observed in the Nuclear Magnetic Resonance spectra provide additional structural information. In thiazole systems, the aromatic protons typically exhibit coupling constants ranging from 1.2 to 4.8 Hz, reflecting the heterocyclic aromatic nature of the system [7] [8]. The chloromethyl protons display characteristic coupling patterns with neighboring ring protons, with coupling constants typically ranging from 0.9 to 2.2 Hz [1] [9].
| NMR Parameter | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| C-5 Proton | 7.80-7.85 | Singlet | 1H |
| 2-Methyl | 2.68-2.72 | Singlet | 3H |
| 4-Methyl | 2.49-2.56 | Singlet | 3H |
| Chloromethyl | 4.81-4.88 | Singlet | 2H |
| C-2 Carbon | 168.3-169.3 | - | - |
| C-4 Carbon | 148.5-149.2 | - | - |
| C-5 Carbon | 115.8-116.7 | - | - |
Infrared spectroscopy provides characteristic absorption bands that confirm the presence of functional groups and structural features within 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride. The infrared spectrum exhibits distinct absorption patterns consistent with the thiazole ring system and its substituents [10] [11].
Thiazole Ring Vibrations
The thiazole ring exhibits characteristic stretching vibrations that appear in predictable regions of the infrared spectrum. The ring stretching vibrations appear at approximately 1635-1648 cm⁻¹, reflecting the aromatic character of the heterocyclic system [10] [11]. These bands are typically of medium to strong intensity and provide confirmation of the thiazole ring structure.
The carbon-hydrogen in-plane deformation vibrations of the thiazole ring appear at 1512-1525 cm⁻¹, while the ring breathing vibrations are observed at 1400-1415 cm⁻¹ [10] [11]. These characteristic frequencies are consistent with five-membered nitrogen-sulfur heterocyclic compounds and provide definitive identification of the thiazole ring system.
Carbon-Hydrogen Stretching Vibrations
The aromatic carbon-hydrogen stretching vibrations appear at approximately 3140-3155 cm⁻¹, characteristic of the electron-deficient nature of the thiazole ring system [10] [11]. These bands are typically of medium intensity and confirm the presence of aromatic protons on the heterocyclic ring.
The aliphatic carbon-hydrogen stretching vibrations from the methyl substituents appear at 2920-2980 cm⁻¹, with characteristic absorption patterns that confirm the presence of methyl groups attached to the thiazole ring [11] [12]. The intensity and frequency of these bands provide information about the substitution pattern and electronic environment of the methyl groups.
Chloromethyl Group Vibrations
The chloromethyl functionality exhibits characteristic absorption bands that confirm its presence and structural orientation. The carbon-chlorine stretching vibration appears at approximately 675-680 cm⁻¹, providing definitive confirmation of the chloromethyl substituent [10] . This band is typically of medium intensity and appears in the fingerprint region of the infrared spectrum.
The carbon-hydrogen stretching vibrations of the chloromethyl group appear at slightly different frequencies compared to normal alkyl groups, typically at 2900-2950 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom [11] . The methylene carbon-hydrogen bending vibrations appear at approximately 1420-1450 cm⁻¹.
Hydrochloride Salt Characteristics
The hydrochloride salt form exhibits additional characteristic absorptions that confirm the presence of the chloride counterion. Broad absorption bands in the region of 2400-3200 cm⁻¹ indicate the presence of hydrogen bonding interactions between the protonated nitrogen and the chloride anion [11] [14]. These bands are typically broad and of variable intensity, reflecting the ionic nature of the hydrochloride salt.
| IR Absorption Band | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Ring Stretching | 1635-1648 | Medium-Strong | Thiazole ring |
| C-H In-plane | 1512-1525 | Medium | Ring deformation |
| Ring Breathing | 1400-1415 | Medium | Ring vibration |
| C-H Aromatic | 3140-3155 | Medium | Aromatic stretching |
| C-Cl Stretching | 675-680 | Medium | Chloromethyl group |
| C-H Aliphatic | 2920-2980 | Medium | Methyl groups |
Mass spectrometric analysis of 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The mass spectrum exhibits a molecular ion peak and distinctive fragmentation pathways characteristic of chloromethyl-substituted thiazole compounds [15] [16].
Molecular Ion and Isotope Patterns
The molecular ion peak appears at m/z 161 for the free base form of 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole, with the hydrochloride salt exhibiting a molecular weight of 198 [15] [17]. The presence of chlorine in the molecule results in characteristic isotope patterns, with the M+2 peak appearing at approximately 33% of the molecular ion intensity, reflecting the natural abundance of chlorine isotopes [15] [16].
The isotope pattern analysis confirms the presence of a single chlorine atom in the molecule, with the M+2 peak providing additional structural confirmation. The accurate mass determination supports the molecular formula C₆H₈ClNS for the free base form [15] [16].
Base Peak and Primary Fragmentation
The base peak in the mass spectrum appears at m/z 126, corresponding to the loss of the chloromethyl group (loss of 35 mass units) from the molecular ion [15] [16]. This fragmentation pathway reflects the relative instability of the carbon-chlorine bond under electron impact conditions and represents the most favorable fragmentation pathway for the molecule.
The formation of the base peak ion involves the loss of the chloromethyl radical (CH₂Cl- ), resulting in the formation of a stable 2,4-dimethylthiazole cation at m/z 126 [15] [16]. This fragmentation pattern is characteristic of chloromethyl-substituted aromatic compounds and provides definitive structural information.
Secondary Fragmentation Pathways
Secondary fragmentation pathways involve the loss of methyl groups from the primary fragment ions. The loss of a methyl radical (15 mass units) from the base peak results in fragment ions at m/z 111, corresponding to the loss of one methyl group [15] [16]. Further fragmentation results in the loss of the second methyl group, producing fragment ions at m/z 96.
The thiazole ring system exhibits characteristic fragmentation patterns, with the formation of fragment ions at m/z 85 corresponding to the thiazole ring cation (C₃H₃NS⁺) [15] [16]. This fragment represents the core heterocyclic structure and provides confirmation of the thiazole ring system.
Fragmentation Mechanisms
The fragmentation mechanisms involve several well-defined pathways characteristic of thiazole compounds. The initial fragmentation typically involves the loss of the chloromethyl group through α-cleavage, resulting in the formation of a stabilized thiazole cation [15] [16]. The stability of this cation is enhanced by the aromatic character of the thiazole ring and the electron-donating effect of the methyl substituents.
Subsequent fragmentation pathways involve the loss of methyl groups through additional α-cleavage reactions. The loss of methyl radicals from the thiazole ring positions follows established fragmentation patterns for methylated aromatic compounds [15] [16]. The final fragmentation products include the thiazole ring cation and various smaller fragment ions characteristic of nitrogen-sulfur heterocyclic compounds.
| m/z Value | Relative Intensity (%) | Fragment Assignment | Loss from Molecular Ion |
|---|---|---|---|
| 161 | 45 | Molecular ion [M]⁺ | - |
| 126 | 100 | Base peak | -CH₂Cl (35) |
| 111 | 65 | Methyl loss | -CH₂Cl, -CH₃ (50) |
| 96 | 35 | Dimethyl loss | -CH₂Cl, -2CH₃ (65) |
| 85 | 25 | Thiazole ring | -CH₂Cl, -2CH₃, -CH₃ (76) |
| 58 | 15 | Ring fragment | Multiple losses |
High-Performance Liquid Chromatography analysis of 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride provides quantitative purity assessment and analytical method validation for quality control purposes. The chromatographic separation utilizes reverse-phase conditions optimized for thiazole compounds [14] [18].
Chromatographic Conditions and Method Development
The optimal chromatographic conditions employ a reverse-phase C18 column (250 mm × 4.6 mm, 5 μm particle size) with a mobile phase consisting of acetonitrile and water in a 70:30 ratio [14] [18]. The flow rate is maintained at 1.0 mL/min with ultraviolet detection at 254 nm, corresponding to the maximum absorption wavelength of the thiazole chromophore [14] [18].
The method development process involved optimization of mobile phase composition, flow rate, and detection wavelength to achieve optimal resolution and sensitivity. The acetonitrile-water mobile phase provides adequate retention and peak shape for the compound, with a retention time of approximately 8.5 minutes under the specified conditions [14] [18].
Validation Parameters
The analytical method validation follows International Conference on Harmonisation (ICH) guidelines and demonstrates acceptable performance characteristics for pharmaceutical analysis. The linearity range extends from 0.5 to 50 μg/mL with a correlation coefficient (r²) of 0.9998, indicating excellent linearity across the analytical range [14] [18].
The limit of detection (LOD) is determined to be 0.15 μg/mL, while the limit of quantification (LOQ) is established at 0.45 μg/mL based on signal-to-noise ratio criteria [14] [18]. These values demonstrate adequate sensitivity for quality control analysis of pharmaceutical preparations containing the compound.
Precision and Accuracy Studies
Intraday precision studies demonstrate relative standard deviation (RSD) values below 1.5% for replicate injections, indicating excellent repeatability of the analytical method [14] [18]. Interday precision studies show RSD values below 2.0% over a five-day period, confirming the robustness of the analytical procedure.
Accuracy studies conducted using spiked samples demonstrate recovery values ranging from 98.5% to 101.2% across the analytical range, confirming the accuracy of the method for quantitative analysis [14] [18]. The recovery studies validate the method's ability to accurately determine the compound concentration in complex matrices.
Purity Assessment Results
The purity assessment of 5-(Chloromethyl)-2,4-dimethyl-1,3-thiazole hydrochloride demonstrates a purity level of 97.5% based on peak area normalization [14] [18]. The chromatogram shows a single major peak with no significant impurities exceeding 0.5% of the total peak area, indicating high chemical purity.
Impurity profiling identifies trace levels of related compounds, including unreacted starting materials and synthetic byproducts, at levels below 0.3% each [14] [18]. The impurity profile is consistent with the synthetic pathway and does not indicate any unexpected degradation products or contaminants.
Stability-Indicating Properties
The analytical method demonstrates stability-indicating properties through forced degradation studies under acidic, basic, oxidative, and thermal conditions [14] [18]. The method successfully separates the parent compound from its degradation products, confirming its suitability for stability testing applications.
Under accelerated stability conditions (40°C, 75% relative humidity), the compound shows minimal degradation over a 6-month period, with purity remaining above 95% [14] [18]. The stability data support the compound's shelf-life specifications and storage requirements.
| Analytical Parameter | Value | Specification |
|---|---|---|
| Retention Time | 8.5 min | 8.0-9.0 min |
| Purity | 97.5% | ≥95.0% |
| Linearity (r²) | 0.9998 | ≥0.995 |
| LOD | 0.15 μg/mL | ≤0.2 μg/mL |
| LOQ | 0.45 μg/mL | ≤0.5 μg/mL |
| Precision (RSD) | 1.2% | ≤2.0% |
| Accuracy | 99.8% | 98.0-102.0% |
| Major Impurities | <0.3% each | ≤0.5% each |